molecular formula C15H17N3O2 B7492102 (2-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone

(2-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone

Cat. No. B7492102
M. Wt: 271.31 g/mol
InChI Key: JZDGTMMHAZOSRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone, also known as MPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (2-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone is not fully understood. However, it has been reported to act as an inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell survival. Inhibition of PARP has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone are not well characterized. However, it has been reported to exhibit anti-tumor activity in various cancer cell lines. In addition, it has also been reported to exhibit good catalytic activity in various reactions.

Advantages and Limitations for Lab Experiments

The advantages of using (2-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone in lab experiments include its high purity, good yield, and potential applications in various fields. However, the limitations of using (2-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action and physiological effects.

Future Directions

There are several future directions for the study of (2-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone. One possible direction is to further investigate its potential applications in the pharmaceutical industry, particularly as a drug candidate for the treatment of cancer and other diseases. Another direction is to explore its potential use as a building block for the synthesis of new materials. Additionally, further studies are needed to fully understand its mechanism of action and physiological effects.

Synthesis Methods

The synthesis of (2-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone involves the reaction between 2-methyl-4-morpholinone and 1-phenyl-4-hydrazinyl-1H-pyrazole in the presence of acetic acid. The resulting product is then purified through recrystallization. This method has been reported to yield high purity and good yield of (2-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone.

Scientific Research Applications

(2-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone has been studied for its potential applications in various fields, including pharmaceuticals, materials science, and catalysis. In the pharmaceutical industry, (2-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone has been investigated as a potential drug candidate for the treatment of cancer and other diseases. It has been reported to exhibit anti-tumor activity by inhibiting the growth of cancer cells. In addition, (2-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone has also been studied for its potential use as a drug delivery system.
In materials science, (2-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone has been investigated for its potential use as a building block for the synthesis of functional materials. It has been reported to exhibit good solubility and stability, making it a promising candidate for the design of new materials.
In catalysis, (2-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone has been studied for its potential use as a catalyst in various reactions. It has been reported to exhibit good catalytic activity in the synthesis of pyrazole derivatives.

properties

IUPAC Name

(2-methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-12-10-17(7-8-20-12)15(19)13-9-16-18(11-13)14-5-3-2-4-6-14/h2-6,9,11-12H,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDGTMMHAZOSRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)C(=O)C2=CN(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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